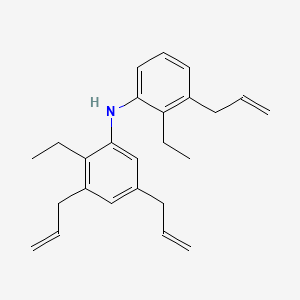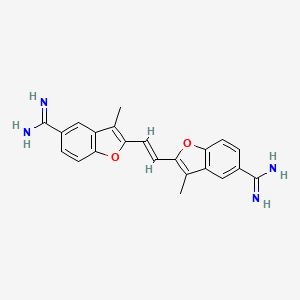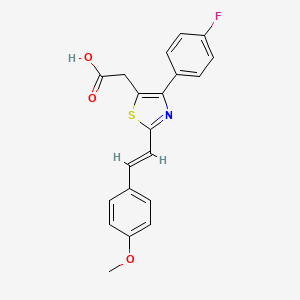
Acetic acid, (pentyloxy)-, 2-butenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (pentyloxy)-, 2-butenyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from acetic acid, pentyloxy alcohol, and 2-butenyl alcohol. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (pentyloxy)-, 2-butenyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohols. The reaction is catalyzed by an acid, usually concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Acetic acid+Pentyloxy alcohol+2-Butenyl alcohol→Acetic acid, (pentyloxy)-, 2-butenyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (pentyloxy)-, 2-butenyl ester undergoes several types of chemical reactions, including:
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form different products.
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid, pentyloxy alcohol, and 2-butenyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Corresponding alcohols.
Scientific Research Applications
Acetic acid, (pentyloxy)-, 2-butenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which acetic acid, (pentyloxy)-, 2-butenyl ester exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another common ester with similar properties but different applications.
Butyl acetate: Used in similar industrial applications but has different physical and chemical properties.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Properties
CAS No. |
72894-10-1 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
[(E)-but-2-enyl] 2-pentoxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-8-13-10-11(12)14-9-6-4-2/h4,6H,3,5,7-10H2,1-2H3/b6-4+ |
InChI Key |
QHBHZWFMPCJXIQ-GQCTYLIASA-N |
Isomeric SMILES |
CCCCCOCC(=O)OC/C=C/C |
Canonical SMILES |
CCCCCOCC(=O)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


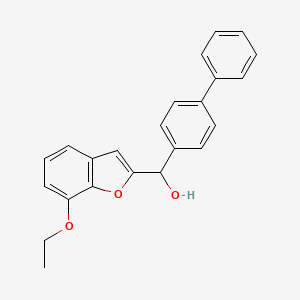
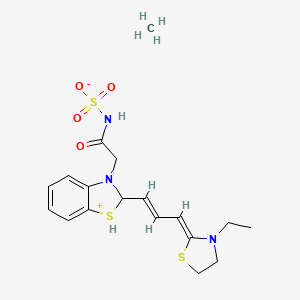
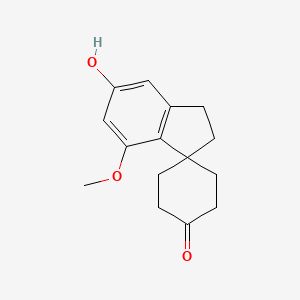
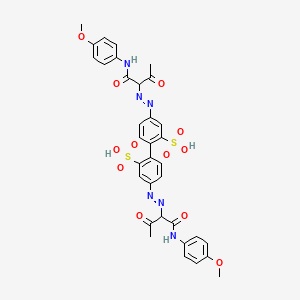


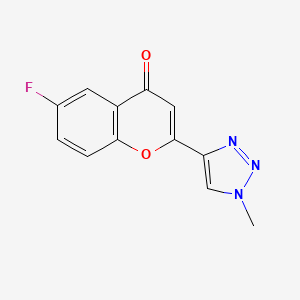
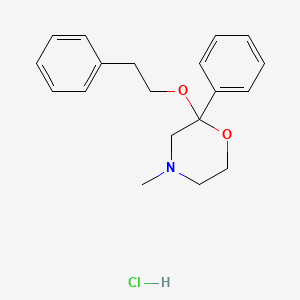
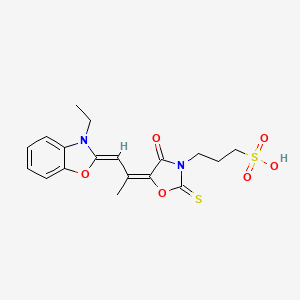

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
